1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Medicinal chemistry Lead optimization Physicochemical property profiling

This imidazo[1,2-b]pyrazole-7-carbonitrile scaffold, featuring a stereoelectronically distinct puckered cyclobutylmethyl group at N1, enables systematic exploration of conformational SAR not achievable with methyl, ethyl, isobutyl, or cyclopropylmethyl analogs. The cyclobutane ring imposes greater conformational restriction and differentiated metabolic stability, essential for fragment-based design targeting Syk, c-Met, or COX-2/p38MAPK pathways. Procure as a unique, scaffold-diversified building block for anti-inflammatory or kinase inhibitor programs. Standard analytical reference grade (≥95% purity) supports HPLC/LC-MS method development.

Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
CAS No. 2097944-98-2
Cat. No. B1482143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
CAS2097944-98-2
Molecular FormulaC11H12N4
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1CC(C1)CN2C=CN3C2=C(C=N3)C#N
InChIInChI=1S/C11H12N4/c12-6-10-7-13-15-5-4-14(11(10)15)8-9-2-1-3-9/h4-5,7,9H,1-3,8H2
InChIKeyWODRITCBEZHQIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 2097944-98-2): Core Scaffold & Procurement Identity


1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS 2097944-98-2) is a heterocyclic small molecule belonging to the imidazo[1,2-b]pyrazole-7-carbonitrile class, characterized by a fused imidazole–pyrazole bicyclic core bearing a nitrile group at the 7-position and a cyclobutylmethyl substituent at the N1 position . With a molecular formula of C₁₁H₁₂N₄ and a molecular weight of 200.24 g/mol, it is supplied as a research-grade compound with a minimum purity specification of 95% . The imidazo[1,2-b]pyrazole scaffold has been investigated in multiple therapeutic contexts, including anticancer, anti-inflammatory, and anti-angiogenic applications [1].

Why N1 Substituent Selection in Imidazo[1,2-b]pyrazole-7-carbonitriles Is Non-Interchangeable for Research Use


Within the imidazo[1,2-b]pyrazole-7-carbonitrile series, the N1 substituent profoundly influences molecular conformation, lipophilicity, and target engagement, making simple replacement with a methyl, ethyl, cyclopropylmethyl, or isobutyl analog pharmacologically non-equivalent [1]. The cyclobutylmethyl group introduces a stereoelectronically distinct puckered cyclobutane ring that imposes greater conformational restriction than acyclic substituents (e.g., isobutyl) and offers a different spatial occupancy and metabolic profile compared to smaller cycloalkylmethyl analogs (e.g., cyclopropylmethyl) [2]. In the related imidazo[1,2-b]pyrazole-7-carboxamide series, subtle N1 modifications led to >10-fold differences in cytotoxic potency across cancer cell lines, underscoring that even minor alkyl changes cannot be assumed functionally silent [3].

Quantitative Differentiation Evidence: 1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile vs Closest Analogs


Molecular Weight & Rotatable Bond Count: Cyclobutylmethyl vs Cyclopentyl, Cyclopropylmethyl, and Isobutyl N1 Analogs

The target compound (C₁₁H₁₂N₄, MW 200.24 g/mol, 2 rotatable bonds) occupies a distinct physicochemical space relative to closely related N1-substituted imidazo[1,2-b]pyrazole-7-carbonitriles. The 1-cyclopentyl analog shares the identical molecular weight (200.24 g/mol) but has only 1 rotatable bond and a computed XLogP3 of 1.0, while the 1-isobutyl analog has a lower MW of 188.23 g/mol with an acyclic, flexible N1 group [1]. The 1-(cyclopropylmethyl) congener has a lower MW of 186.21 g/mol (C₁₀H₁₀N₄), and the 1-ethyl analog is the smallest at 160.18 g/mol (C₈H₈N₄) . The cyclobutylmethyl group provides a methylene spacer plus a strained carbocycle, yielding a unique balance of rigidity, lipophilicity, and steric bulk not recapitulated by any of these comparators.

Medicinal chemistry Lead optimization Physicochemical property profiling

Cyclobutane Ring Conformational Restriction: Differentiated from Cyclopentyl and Acyclic N1 Substituents

The cyclobutane ring in the N1 cyclobutylmethyl substituent adopts a non-planar, puckered geometry with C–C bond lengths of ~1.55 Å and a strain energy of ~26.3 kcal/mol, distinct from both the planar cyclopentyl ring (strain energy ~6.5 kcal/mol) and acyclic isobutyl groups [1]. Cyclobutane introduction in drug candidates has been associated with increased metabolic stability, reduced planarity, and the ability to fill narrow hydrophobic pockets that are inaccessible to cyclopentyl or cyclopropyl rings [2]. This stereoelectronic profile is directly conferred by the cyclobutylmethyl moiety and is structurally absent in the 1-ethyl, 1-isobutyl, 1-cyclopropylmethyl, and 1-cyclopentyl analogs.

Conformational analysis Drug design Metabolic stability

Class-Level Anticancer Potential: Imidazo[1,2-b]pyrazole-7-carbonitrile Core as Spleen Tyrosine Kinase (Syk) Inhibitor Scaffold

The 7-carbonitrileimidazo[1,2-b]pyrazole substructure—shared by the target compound—has been explicitly identified as a potential spleen tyrosine kinase (Syk) inhibitor scaffold in medicinal chemistry literature [1]. In a systematic anticancer evaluation of 39 imidazo[1,2-b]pyrazole derivatives, four compounds exhibited IC₅₀ values ≤10 µM across a panel of six human and murine cancer cell lines (MCF-7, HL-60, etc.) [2]. Furthermore, in the closely related imidazo[1,2-b]pyrazole-7-carboxamide series, seven analogues demonstrated sub-micromolar cytotoxic activity, with compound 63 achieving an IC₅₀ of 0.183 µM against HL-60 leukemia cells [3]. While the target compound itself has not been directly profiled in these assays, its core scaffold is validated for kinase-targeted anticancer activity, and the N1 cyclobutylmethyl modification represents an underexplored vector in this pharmacophore space.

Cancer therapeutics Kinase inhibition Spleen tyrosine kinase

Class-Level Anti-Inflammatory & Anti-Angiogenic Potential: Imidazo-Pyrazole Derivatives as Multitarget p38MAPK/ROS/COX-2 Modulators

The broader imidazo[1,2-b]pyrazole class has demonstrated reproducible anti-inflammatory and anti-angiogenic activity across multiple independent studies. Imidazo-pyrazole derivatives inhibited COX-2 with IC₅₀ values of 3.37–5.68 µM, comparable to the clinical reference celecoxib (IC₅₀ = 3.60 µM) [1]. In functional cellular assays, several imidazo-pyrazoles blocked ROS production, platelet aggregation, and p38MAPK phosphorylation with IC₅₀ values consistently below 100 µM (e.g., compound 1b: aggregation IC₅₀ = 85.11 µM; ROS IC₅₀ = 73.00 µM; p-p38MAPK IC₅₀ = 95.09 µM) [2]. These polypharmacological effects—simultaneously targeting COX-2 enzymatic activity, oxidative stress, and MAPK signaling—have been described as a distinguishing advantage for the imidazo-pyrazole chemotype over single-target anti-inflammatory agents [3].

Inflammation COX-2 inhibition Anti-angiogenesis p38MAPK

Recommended Research & Procurement Applications for 1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile


N1 Substituent SAR Expansion in Kinase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing imidazo[1,2-b]pyrazole-based kinase inhibitors (particularly Syk or c-Met) should procure this compound as a unique N1-diversified building block. Its cyclobutylmethyl group introduces a puckered, metabolically stable cycloalkyl substituent not represented in methyl, ethyl, isobutyl, or cyclopropylmethyl analogs, enabling systematic exploration of steric and conformational SAR at the N1 vector [1].

Multitarget Anti-Inflammatory Probe Development

Given the class-level evidence for combined COX-2 inhibition (IC₅₀ ~3–6 µM), ROS suppression, and p38MAPK pathway blockade (IC₅₀ ~70–160 µM) [2], this compound is suited as a scaffold-diversified starting point for anti-inflammatory probe development. The cyclobutylmethyl substituent may confer differentiated pharmacokinetic properties compared to previously characterized N1-phenyl or N1-methyl analogs.

Conformational Constraint Tool in Fragment-Based Drug Design

The cyclobutane ring's unique puckered geometry (strain energy ~26.3 kcal/mol, C–C ~1.55 Å) [3] makes this compound a valuable conformational probe in fragment-based or structure-guided design, where rigidification of the N1 substituent is hypothesized to enhance binding entropy or target selectivity relative to flexible acyclic analogs (e.g., 1-isobutyl, CAS 1516936-48-3).

Reference Standard for Analytical Method Development in Imidazo-Pyrazole Series

With a defined purity specification (≥95%) and molecular formula C₁₁H₁₂N₄ (MW 200.24 g/mol) , this compound can serve as an analytical reference standard for HPLC, LC-MS, or NMR method development when characterizing imidazo[1,2-b]pyrazole-7-carbonitrile libraries, especially where cyclobutyl-containing impurities or metabolites must be resolved from cyclopentyl or cyclopropylmethyl congeners.

Quote Request

Request a Quote for 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.